3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide
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Overview
Description
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide is a phenothiazine derivative known for its vibrant color and significant applications in various fields. This compound is structurally characterized by the presence of dimethylamino groups at positions 3 and 7, and a phenyl group at position 5 of the phenazin-5-ium core. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide typically involves the following steps:
Starting Material: Phenothiazine is used as the starting material.
Iodination: Phenothiazine is treated with diiodine to form phenothiazine-5-ylium tetraiodide.
Amination: The reaction medium obtained from the iodination step is treated with dimethylamine to introduce the dimethylamino groups at positions 3 and 7
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
High Purity Reagents: Using high purity phenothiazine and diiodine.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to ensure complete conversion and high yield.
Purification: The final product is purified using crystallization or chromatography techniques to achieve high purity
Chemical Reactions Analysis
Types of Reactions: 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to its leuco form.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Various oxidized forms of the phenothiazine core.
Reduction Products: Leuco forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the dimethylamino groups
Scientific Research Applications
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with cellular components such as proteins and nucleic acids.
Pathways: It can modulate oxidative stress pathways and influence cellular redox states
Comparison with Similar Compounds
Methylene Blue: A well-known dye with similar structural features but different applications.
3,7-Bis(dimethylamino)phenothiazin-5-ium chloride: Another phenothiazine derivative used in different contexts
Uniqueness: 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide is unique due to its specific substitution pattern and the presence of a phenyl group at position 5, which imparts distinct chemical and physical properties compared to other phenothiazine derivatives .
Properties
CAS No. |
126685-01-6 |
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Molecular Formula |
C22H23IN4 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-N,2-N,8-N,8-N-tetramethyl-10-phenylphenazin-10-ium-2,8-diamine;iodide |
InChI |
InChI=1S/C22H23N4.HI/c1-24(2)17-10-12-19-21(14-17)26(16-8-6-5-7-9-16)22-15-18(25(3)4)11-13-20(22)23-19;/h5-15H,1-4H3;1H/q+1;/p-1 |
InChI Key |
ATJFOPLNBXYDLF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(C)C.[I-] |
Origin of Product |
United States |
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